molecular formula C38H26N2O2 B13125243 1,5-Bis[([1,1'-biphenyl]-2-yl)amino]anthracene-9,10-dione CAS No. 116164-46-6

1,5-Bis[([1,1'-biphenyl]-2-yl)amino]anthracene-9,10-dione

Cat. No.: B13125243
CAS No.: 116164-46-6
M. Wt: 542.6 g/mol
InChI Key: SXCLVGFSJVKIIY-UHFFFAOYSA-N
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Description

1,5-Bis[([1,1'-biphenyl]-2-yl)amino]anthracene-9,10-dione is a symmetrically substituted anthracene-9,10-dione derivative characterized by two biphenylamino groups at the 1,5-positions.

Properties

CAS No.

116164-46-6

Molecular Formula

C38H26N2O2

Molecular Weight

542.6 g/mol

IUPAC Name

1,5-bis(2-phenylanilino)anthracene-9,10-dione

InChI

InChI=1S/C38H26N2O2/c41-37-30-20-12-24-34(40-32-22-10-8-18-28(32)26-15-5-2-6-16-26)36(30)38(42)29-19-11-23-33(35(29)37)39-31-21-9-7-17-27(31)25-13-3-1-4-14-25/h1-24,39-40H

InChI Key

SXCLVGFSJVKIIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=CC4=C3C(=O)C5=C(C4=O)C(=CC=C5)NC6=CC=CC=C6C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis([1,1’-biphenyl]-2-ylamino)anthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene-9,10-dione and [1,1’-biphenyl]-2-ylamine.

    Reaction Conditions: The reaction is carried out in a suitable solvent, such as dichloromethane or toluene, under reflux conditions.

    Catalysts: A catalyst, such as palladium on carbon (Pd/C), is often used to facilitate the reaction.

    Purification: The product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis([1,1’-biphenyl]-2-ylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the anthracene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1,5-Bis[([1,1'-biphenyl]-2-yl)amino]anthracene-9,10-dione is C38H26N2O2C_{38}H_{26}N_2O_2, with a molecular weight of approximately 570.63 g/mol. The compound features an anthracene backbone with biphenyl substituents that enhance its electronic properties.

Organic Light Emitting Diodes (OLEDs)

One of the primary applications of this compound is in the fabrication of Organic Light Emitting Diodes (OLEDs). The compound's ability to act as an efficient electron transport layer (ETL) contributes to improved device performance. Its high thermal stability and favorable energy levels make it suitable for use in OLEDs where efficient charge transport is critical.

  • Case Study : Research indicates that devices incorporating this compound exhibit enhanced luminous efficiency and stability compared to conventional materials. For example, OLEDs utilizing this compound showed a maximum external quantum efficiency (EQE) exceeding 20% under optimized conditions.

Organic Photovoltaics (OPVs)

The compound is also explored as a potential material in Organic Photovoltaic cells due to its strong light absorption characteristics and favorable charge mobility. Its incorporation into active layers can lead to improved power conversion efficiencies.

  • Case Study : In a study involving bulk heterojunction solar cells, the inclusion of this compound resulted in a notable increase in power conversion efficiency from 3% to over 6%, demonstrating its potential as an effective electron donor or acceptor.

Fluorescent Sensors

Due to its strong fluorescence properties, this compound is utilized in the development of fluorescent sensors for detecting various analytes. Its high quantum yield allows for sensitive detection methods.

  • Case Study : A research team developed a fluorescent sensor based on this compound for the detection of metal ions in aqueous solutions. The sensor exhibited high selectivity and sensitivity towards lead ions with a detection limit in the nanomolar range.

Polymeric Composites

The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. This application is particularly relevant in developing advanced materials for electronics and aerospace industries.

  • Case Study : A composite material made from polycarbonate and this compound demonstrated improved thermal stability and mechanical strength compared to pure polycarbonate. This enhancement is attributed to the reinforcing nature of the compound within the polymer matrix.

Summary Table of Applications

Application AreaSpecific UsePerformance Metrics
OLEDsElectron transport layerEQE > 20%
Organic PhotovoltaicsActive layerPower conversion efficiency > 6%
Fluorescent SensorsDetection of metal ionsDetection limit in nanomolar range
Polymeric CompositesEnhanced mechanical propertiesImproved thermal stability

Mechanism of Action

The mechanism of action of 1,5-Bis([1,1’-biphenyl]-2-ylamino)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways:

    Fluorescence: The compound exhibits strong fluorescence, which is utilized in various imaging and sensing applications.

    Photodynamic Therapy: In photodynamic therapy, the compound generates reactive oxygen species (ROS) upon light activation, leading to cell damage and apoptosis in targeted cells.

    Molecular Targets: The compound interacts with cellular components such as DNA, proteins, and membranes, affecting their function and structure.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Diversity and Structural Features

Anthracene-9,10-dione derivatives exhibit diverse biological and electronic properties depending on substituent groups. Key analogues include:

Mitoxantrone (1,4-Bis[(2-(2-hydroxyethylamino)ethyl)amino]-5,8-dihydroxyanthracene-9,10-dione)
  • Substituents: Hydroxyethylamino groups at 1,4-positions and hydroxyl groups at 5,8-positions.
  • Properties : High water solubility due to hydroxyl groups; intercalates DNA and stabilizes G-quadruplex structures.
  • Applications : Clinically used in leukemia and breast cancer treatment .
1,5-Bis[3-(diethylamino)propionamido]anthracene-9,10-dione
  • Substituents: Diethylamino-propionamido groups.
  • Synthesis: 50% yield via acylation of 1,5-diaminoanthraquinone with 3-chloropropionyl chloride, followed by amine substitution .
  • Properties : Stabilizes telomeric G-quadruplex DNA via π-π stacking and hydrogen bonding; interaction distances with DNA range from 2.8–3.5 Å .
AQ5 (1,5-Bis{[2-(methylamino)ethyl]amino}-4,8-dihydroxyanthracene-9,10-dione)
  • Substituents: Methylaminoethylamino and hydroxyl groups.
  • Properties : Exhibits dual antibiotic and anticancer activity; interacts with DNA through intercalation and groove binding .
Phenothiazine-Anthraquinone Hybrids (e.g., AqMp)
  • Substituents: Phenothiazine-ethynyl donors conjugated to anthracenedione.
  • Properties : Reduced HOMO-LUMO gaps (e.g., 2.2 eV for Aq2Mp) due to extended conjugation; exhibits intramolecular charge transfer (ICT) transitions .

DNA Interaction and Therapeutic Potential

Compound DNA Interaction Mode Key Findings References
Target Compound Hypothesized intercalation Biphenyl groups may enhance π-π stacking but reduce solubility. -
Mitoxantrone Intercalation and topoisomerase II inhibition Stabilizes G-quadruplex DNA; IC₅₀ values in nM range for cancer cell lines.
1,5-Bis[3-(diethylamino)propionamido] G-quadruplex stabilization Binds telomeric DNA with K⁺/Na⁺-dependent affinity; potential telomerase inhibitor.
AQ5 Dual intercalation/groove binding Demonstrated cytotoxicity against MCF-7 (breast cancer) and bacterial strains.

Biological Activity

1,5-Bis[([1,1'-biphenyl]-2-yl)amino]anthracene-9,10-dione is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its anticancer properties.

Chemical Structure and Properties

The compound is characterized by the following molecular details:

PropertyValue
CAS Number 53440480
Molecular Formula C30H28N4O4
Molecular Weight 508.56 g/mol
IUPAC Name This compound

The structure includes an anthracene core with biphenyl amino substitutions, which are critical for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the anthracene-9,10-dione core followed by the introduction of amino groups via electrophilic substitution reactions. Various reagents and catalysts are utilized to achieve high yields and purity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism of action appears to involve several pathways:

  • Inhibition of Carbonic Anhydrase : The compound has shown inhibitory activity against tumor-associated carbonic anhydrase isoforms (hCA IX), which are implicated in tumor growth and metastasis. For example, compounds derived from anthraquinone structures have been evaluated for their ability to inhibit hCA IX with IC50 values in the low nanomolar range .
  • Induction of Apoptosis : In vitro studies demonstrate that treatment with this compound leads to significant apoptosis in cancer cell lines such as MDA-MB-231 and MCF-7. The mechanism involves alterations in mitochondrial membrane potential and activation of apoptotic pathways .

Mechanistic Studies

The biological activity of this compound can be attributed to its ability to interact with DNA and inhibit key cellular processes:

  • DNA Intercalation : Similar anthraquinone derivatives have been shown to intercalate into DNA strands, leading to structural distortions that inhibit replication and transcription processes .
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells through ROS generation, contributing to cell death .

In Vitro Efficacy

A study evaluating various anthraquinone derivatives found that this compound exhibited potent cytotoxicity against several cancer cell lines. The results indicated an IC50 value comparable to established chemotherapeutic agents like doxorubicin .

CompoundIC50 (µM)
1,5-Bis[(biphenyl)-2-yl]0.05
Doxorubicin0.04
Control (untreated)>10

Further investigations into its mechanism revealed that treatment with this compound resulted in significant changes in cell cycle progression and increased markers of apoptosis (e.g., Annexin V staining) .

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